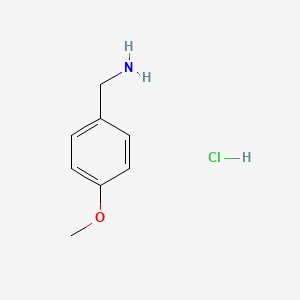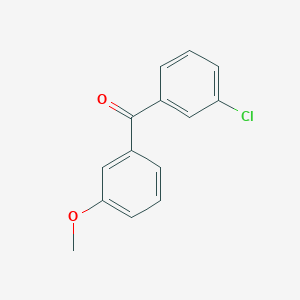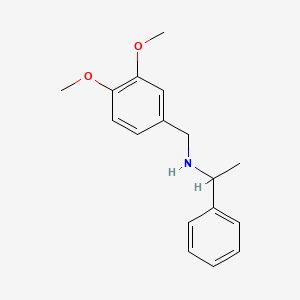
2-(2-Chloroacetamido)-4-thiazoleacetic acid
Overview
Description
“2-(2-Chloroacetamido)propanoic acid” is a compound with the molecular formula C5H8ClNO3 . It’s also known by other names such as “CHLOROACETYL-DL-ALANINE” and "N-Chloroacetyl-DL-alanine" .
Synthesis Analysis
While specific synthesis information for “2-(2-Chloroacetamido)-4-thiazoleacetic acid” was not found, a related compound “4-(2-chloroacetamido) benzoic acid” was mentioned in a study . The synthesis involved treating 4-aminobenzoic acid with chloroacetyl chloride in the presence of a 35% sodium hydroxide solution .
Molecular Structure Analysis
The InChI code for “2-(2-Chloroacetamido)propanoic acid” is InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Chloroacetamido)propanoic acid” is 165.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Synthesis of Local Anesthetics
2-(2-Chloroacetamido)-4-thiazoleacetic acid: is utilized in the synthesis of local anesthetics. The compound serves as an intermediate in the production of more complex molecules that exhibit anesthetic properties. By reacting with various amines, it can form amide linkages, which are a key structural feature in many anesthetic agents .
Herbicidal Activity
This compound has been explored for its potential as a herbicide. It’s particularly effective in inhibiting root growth, which is a crucial aspect of weed control in agriculture. The chloroacetamide group within the molecule is known to disrupt plant growth, making it a candidate for further development into commercial herbicides .
Plant Growth Regulation
Beyond its herbicidal properties, 2-(2-Chloroacetamido)-4-thiazoleacetic acid can act as a plant growth regulator. It can be used to modulate the growth of plants, which is beneficial in agricultural practices where precise control over plant development is required .
Synthesis of Furan Derivatives
The compound is involved in the synthesis of furan derivatives, which have a wide range of applications, including pharmaceuticals and agrochemicals. Furan derivatives are known for their biological activity and are used in the development of new drugs and agrochemicals .
Development of Antimicrobial Agents
Due to the presence of the thiazole ring, 2-(2-Chloroacetamido)-4-thiazoleacetic acid is a valuable precursor in the synthesis of antimicrobial agents. Thiazoles are a common motif in compounds with antimicrobial properties, and this compound can be used to create new antibiotics .
Chemical Research and Synthesis
In chemical research, this compound is used as a building block for the synthesis of various organic molecules. Its reactive sites allow for multiple types of chemical reactions, making it a versatile reagent in organic synthesis laboratories .
Pharmaceutical Intermediates
The compound’s structure makes it suitable for the synthesis of pharmaceutical intermediates. It can be transformed into various pharmacologically active molecules, which can then be used to develop new medications .
Biochemical Studies
2-(2-Chloroacetamido)-4-thiazoleacetic acid: is also used in biochemical studies to understand the mechanism of action of similar compounds in biological systems. It can serve as a model compound to study interactions with enzymes and receptors .
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloroacetamido)-4-thiazoleacetic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly those related to sensation .
Mode of Action
2-(2-Chloroacetamido)-4-thiazoleacetic acid interacts with its targets by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked .
Biochemical Pathways
The compound’s action on sodium ion channels disrupts the normal flow of ions across the nerve membrane. This disruption affects the propagation of electrical signals along the nerve fibers, leading to a temporary blockage of sensory nerve impulses
Result of Action
The primary result of the compound’s action is the reversible blockage of sensory nerve impulses . This blockage leads to a temporary loss of sensation, particularly pain, in the local area where the compound is applied . This makes 2-(2-Chloroacetamido)-4-thiazoleacetic acid potentially useful in applications such as local anesthesia .
properties
IUPAC Name |
2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-5(11)10-7-9-4(3-14-7)1-6(12)13/h3H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBONMJTQXKNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361454 | |
| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)-4-thiazoleacetic acid | |
CAS RN |
65243-18-7 | |
| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)
